Slc13A5-IN-1 is a compound that serves as an inhibitor of the sodium-coupled citrate transporter, known scientifically as SLC13A5. This transporter plays a crucial role in the uptake of citrate into cells, particularly in the liver, where it is involved in metabolic processes. SLC13A5 is a member of the solute carrier family 13, which includes various transporters responsible for the movement of dicarboxylates and tricarboxylates across cellular membranes. The compound has garnered attention due to its potential implications in metabolic disorders such as obesity and diabetes.
Slc13A5-IN-1 is classified as a chemical probe within the field of pharmacology. It was developed to explore the biological functions of SLC13A5 and to assess its viability as a therapeutic target. The compound is synthesized for research purposes and is utilized primarily in laboratory settings to study its effects on citrate transport and related metabolic pathways.
The synthesis of Slc13A5-IN-1 involves several chemical reactions that are designed to yield high purity and efficacy. While specific proprietary methods may not be disclosed, the general approach typically includes:
The molecular structure of Slc13A5-IN-1 reveals critical information about its function as a transporter inhibitor.
Slc13A5-IN-1 participates in various chemical reactions that influence its efficacy as an inhibitor:
The mechanism of action for Slc13A5-IN-1 involves:
This inhibition can lead to significant changes in cellular metabolism, making it a valuable tool for studying metabolic diseases.
The physical and chemical properties of Slc13A5-IN-1 are essential for understanding its behavior in biological systems:
Relevant analyses often include spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural integrity and purity.
Slc13A5-IN-1 has several scientific applications:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2